

# Spectroscopic Analysis of N-(4-Amino-3-methylphenyl)methanesulfonamide: A Technical Guide

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## Compound of Interest

*N*-(4-Amino-3-

Compound Name: *methylphenyl)methanesulfonamid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of **N-(4-Amino-3-methylphenyl)methanesulfonamide**, a compound of interest in pharmaceutical research. This document outlines the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format. Furthermore, it includes comprehensive experimental protocols for each technique and logical workflow diagrams to illustrate the analytical process.

## Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **N-(4-Amino-3-methylphenyl)methanesulfonamide**, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	d	1H	Ar-H (ortho to NH <sub>2</sub> )
~6.7-6.9	dd	1H	Ar-H (meta to NH <sub>2</sub> )
~6.6-6.8	d	1H	Ar-H (ortho to CH <sub>3</sub> )
~4.0-5.0 (broad s)	s	2H	NH <sub>2</sub>
~3.0 (s)	s	3H	SO <sub>2</sub> CH <sub>3</sub>
~2.2 (s)	s	3H	Ar-CH <sub>3</sub>
~7.5-8.5 (broad s)	s	1H	SO <sub>2</sub> NH

**<sup>13</sup>C NMR (Carbon-13 NMR)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~145-148	Ar-C (C-NH <sub>2</sub> )
~135-138	Ar-C (C-CH <sub>3</sub> )
~130-132	Ar-C (C-SO <sub>2</sub> NH)
~120-125	Ar-CH
~115-120	Ar-CH
~110-115	Ar-CH
~40-45	SO <sub>2</sub> CH <sub>3</sub>
~18-22	Ar-CH <sub>3</sub>

**Infrared (IR) Spectroscopy**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Strong, Broad	N-H stretch (NH <sub>2</sub> and NH)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (CH <sub>3</sub> )
1620-1580	Strong	N-H bend (NH <sub>2</sub> )
1520-1475	Medium	Aromatic C=C stretch
1350-1300	Strong	Asymmetric SO <sub>2</sub> stretch
1170-1140	Strong	Symmetric SO <sub>2</sub> stretch
950-900	Medium	S-N stretch

## Mass Spectrometry (MS)

m/z Ratio	Proposed Fragment
202	[M] <sup>+</sup> (Molecular Ion)
187	[M - CH <sub>3</sub> ] <sup>+</sup>
123	[M - SO <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
107	[H <sub>2</sub> NC <sub>6</sub> H <sub>3</sub> (CH <sub>3</sub> )] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
79	[SO <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of **N-(4-Amino-3-methylphenyl)methanesulfonamide**. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). The choice of solvent is critical and should be based on the solubility of the analyte.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Optimize parameters such as the number of scans (typically 8-16), relaxation delay (e.g., 1-2 seconds), and pulse angle (e.g., 30-45 degrees).
  - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of <sup>13</sup>C nuclei.
  - Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[\[1\]](#)
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Place the sample in the beam path and record the sample spectrum.
  - The spectrum is typically collected over the range of 4000-400  $\text{cm}^{-1}$ .

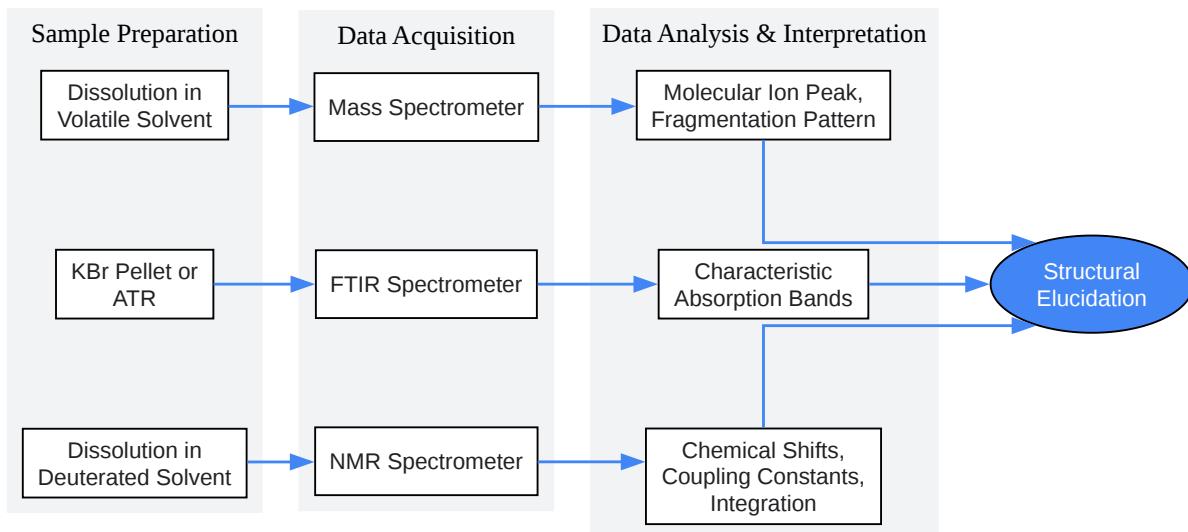
## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the ionization technique and instrument sensitivity.
- Instrumentation: A variety of mass spectrometers can be used. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[2][3]
- Data Acquisition (EI-MS):
  - Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[3]
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ).
  - This "hard" ionization technique often leads to extensive fragmentation, providing valuable structural information.[2]
- Data Acquisition (ESI-MS):
  - Introduce the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
  - Solvent evaporation leads to the formation of gas-phase ions.

- This "soft" ionization technique typically results in a prominent molecular ion peak, which is useful for determining the molecular weight.[4]

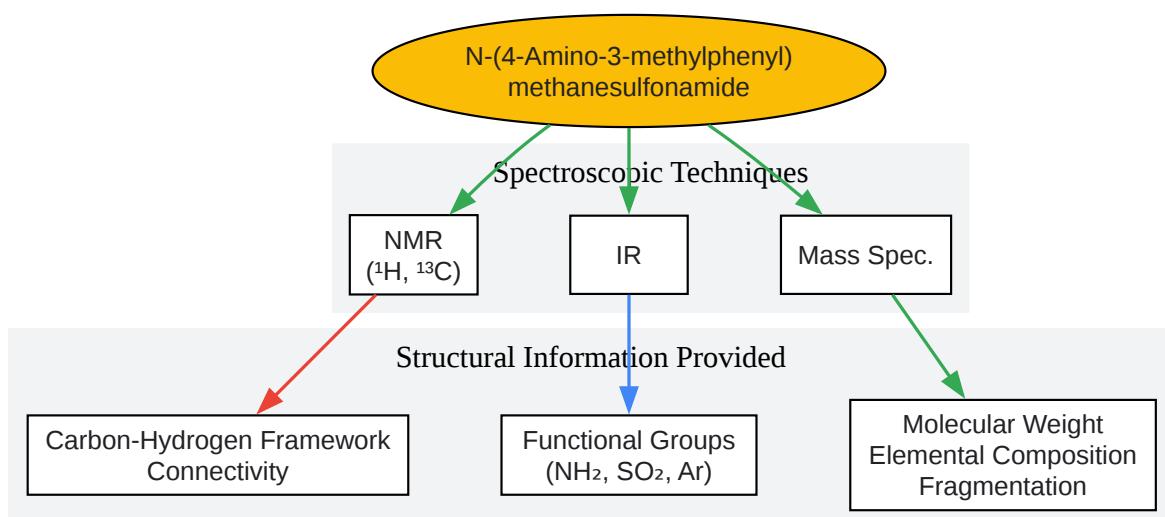
## Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Relationship between spectroscopic techniques and the structural information they provide.

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